molecular formula C14H19N3O B11811322 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11811322
M. Wt: 245.32 g/mol
InChI Key: RRAVKUYWIRSPBF-UHFFFAOYSA-N
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Description

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is a piperazine-derived compound featuring a pyridine ring substituted with methyl and vinyl groups at the 3- and 5-positions, respectively. The ethanone linker bridges the piperazine and pyridine moieties, conferring structural rigidity and influencing pharmacological properties. Such methods are widely used for constructing piperazine-linked heterocycles, as seen in related compounds.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-[4-(5-ethenyl-3-methylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H19N3O/c1-4-13-9-11(2)14(15-10-13)17-7-5-16(6-8-17)12(3)18/h4,9-10H,1,5-8H2,2-3H3

InChI Key

RRAVKUYWIRSPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C=C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution of Halopyridine Derivatives

A prevalent strategy involves the reaction of a halogenated pyridine precursor with piperazine, followed by acetylation. For instance, 2-chloro-3-methyl-5-vinylpyridine reacts with piperazine in refluxing dioxane to form 4-(3-methyl-5-vinylpyridin-2-yl)piperazine. Subsequent acetylation with acetyl chloride in dichloromethane (DCM) yields the target compound.

Key Steps:

  • Piperazine Coupling:

    • Reagents: 2-Chloro-3-methyl-5-vinylpyridine, piperazine, dioxane.

    • Conditions: Reflux at 110°C for 12–16 hours under nitrogen.

    • Yield: 65–72%.

  • Acetylation:

    • Reagents: Acetyl chloride, triethylamine (TEA), DCM.

    • Conditions: 0°C to room temperature, 2 hours.

    • Yield: 85–90%.

Mechanistic Insight:
The chlorine atom on the pyridine ring acts as a leaving group, enabling nucleophilic attack by the piperazine’s secondary amine. Steric hindrance from the 3-methyl group necessitates prolonged reaction times.

Palladium-Catalyzed Cross-Coupling for Vinyl Group Introduction

An alternative approach introduces the vinyl group via Suzuki-Miyaura coupling. Starting with 2-chloro-3-methyl-5-bromopyridine , a boronic ester coupling partner (e.g., vinylboronic acid pinacol ester) is used to install the vinyl group before piperazine incorporation.

Key Steps:

  • Suzuki-Miyaura Coupling:

    • Catalyst: Pd(PPh₃)₄.

    • Base: K₂CO₃.

    • Solvent: Toluene/ethanol (3:1).

    • Yield: 78%.

  • Piperazine Substitution and Acetylation:

    • Analogous to Section 1.1.

Advantages:

  • Enables modular installation of the vinyl group.

  • Avoids polymerization side reactions associated with vinyl precursors.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency:

SolventReaction Time (h)Yield (%)
Dioxane1672
Ethanol2458
DMF1263

Dioxane’s high boiling point and moderate polarity favor nucleophilic substitution.

Catalytic Systems for Acetylation

Triethylamine (TEA) outperforms weaker bases like pyridine in scavenging HCl during acetylation:

BaseEquivalentsYield (%)
TEA2.090
Pyridine3.075
NaHCO₃2.568

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (500 MHz, DMSO-d6):

  • δ 2.36 (s, 3H, CH₃ of acetyl).

  • δ 3.50–3.70 (m, 8H, piperazine-H).

  • δ 5.25 (dd, 1H, vinyl-H), 5.85 (dd, 1H, vinyl-H).

IR (KBr):

  • 1698 cm⁻¹ (C═O stretch of acetyl).

MS (ESI):

  • m/z 286.2 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Nucleophilic substitutionSimple, cost-effectiveLong reaction times
Suzuki-Miyaura couplingRegioselective vinyl installationRequires palladium catalyst

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Central Nervous System Effects

Piperazine derivatives are also investigated for their effects on the central nervous system (CNS). Compounds with similar frameworks have been noted for their anxiolytic and antidepressant properties. The presence of the piperazine ring is often associated with modulation of neurotransmitter systems, making this compound a candidate for further exploration in CNS-related disorders .

Anticancer Potential

There is growing interest in the anticancer properties of piperazine-containing compounds. Preliminary studies suggest that structural modifications can lead to enhanced cytotoxicity against cancer cell lines. The unique combination of the vinylpyridine moiety may contribute to selective interactions with cancer-specific targets, warranting further investigation into its potential as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

In a study evaluating novel piperazine derivatives, compounds were synthesized and tested for their antimicrobial efficacy using serial dilution methods. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that structural features similar to those in 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone could yield effective antimicrobial agents .

Case Study 2: CNS Activity Assessment

Another study focused on evaluating the CNS effects of piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly influenced anxiolytic activity in animal models. This suggests that this compound could be assessed for similar effects due to its structural similarities to known active compounds .

Mechanism of Action

The mechanism of action of 1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Structural Variations in Piperazinyl-Ethanone Derivatives

The target compound’s structural analogs differ primarily in substituents on the pyridine ring, alternative heterocycles, and additional functional groups. Key examples include:

Compound Name Key Substituents/Features Molecular Formula Molecular Weight Reference
1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (4) Chloro-nitro-pyridinyloxy-phenyl group C₁₇H₁₇ClN₄O₄ 392.80
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole ring instead of pyridine Varies ~300–350
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7n) Tetrazole-thio linker with sulfonyl group C₂₀H₂₀N₆O₅S₂ 520.11
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) Indole-sulfonyl and pyridinylpiperazine groups C₂₄H₂₂FN₅O₃S 479.53
1-(4-(4-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)piperazin-1-yl)phenyl)ethanone Indoline-sulfonyl and acetyl groups C₂₃H₂₇N₃O₄S 441.55

Key Observations :

  • Pyridine vs.
  • Sulfonyl Additions : Sulfonyl groups (e.g., in 7n, 3f) enhance metabolic stability and modulate solubility .
  • Vinyl vs. Nitro/Chloro Groups : The vinyl group in the target compound may offer synthetic versatility (e.g., for further functionalization) compared to nitro or chloro substituents, which are common in intermediates but require reduction for biological activity .

Comparative Efficacy :

  • Tetrazole-containing derivatives (e.g., 22–28) lack the aromaticity of pyridine, which could reduce π-π stacking interactions in receptor binding .

Biological Activity

1-(4-(3-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone, with the CAS number 1355189-57-9, is a complex organic compound that has garnered interest in various fields, particularly medicinal chemistry. Its structural features suggest potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3OC_{14}H_{19}N_{3}O, with a molecular weight of approximately 245.32 g/mol. The compound features a piperazine ring substituted with a vinylpyridine derivative, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC14H19N3OC_{14}H_{19}N_{3}O
Molecular Weight245.32 g/mol
IUPAC NameThis compound
CAS Number1355189-57-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in cancer cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study published in Nature explored the efficacy of related compounds against human breast cancer cells. It was found that derivatives similar to this compound exhibited moderate to significant efficacy against these cells, with an IC50 value of approximately 18 μM for one derivative . This suggests potential applications in developing new anticancer therapies.

Biological Activity

The compound has been investigated for several biological activities:

1. Anticancer Properties

  • Mechanism : Inhibits poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells .
  • Efficacy : Demonstrated significant cytotoxic effects on breast cancer cell lines, indicating its potential as an anticancer agent.

2. Neuropharmacological Effects

  • Potential Applications : Due to its piperazine structure, it may interact with neurotransmitter receptors, suggesting possible uses in treating neurological disorders.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

Compound NameUnique Features
1-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)ethanoneDifferent pyridine substitution pattern
1-(4-(Substituted)piperazin-1-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneContains a methylsulfonyl group

The distinct substitution pattern on the piperazine ring and the vinyl group contributes to its unique reactivity and biological activity compared to similar compounds.

Q & A

Q. Characterization methods :

TechniqueApplicationExample Reference
NMR Confirm molecular structure and purity (e.g., ¹H/¹³C for vinyl and methyl groups)
HPLC Monitor reaction progress and assess purity (>95%)
IR Spectroscopy Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹)

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:
X-ray crystallography is the gold standard for structural validation. For example:

  • Single-crystal diffraction can resolve bond angles and dihedral angles, as demonstrated for similar piperazine derivatives (e.g., C–N bond lengths ~1.45 Å) .
  • Alternative methods :
    • DFT calculations (density functional theory) to compare experimental and theoretical geometries .
    • Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~274.3 g/mol) .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:
Advanced studies often combine quantum mechanical calculations and spectroscopic

  • TD-DFT (Time-Dependent DFT) predicts UV-Vis absorption spectra by modeling excited-state transitions .
  • Electrostatic potential maps identify nucleophilic/electrophilic regions for reactivity analysis .
  • Molecular docking screens for potential biological targets (e.g., serotonin receptors) by simulating ligand-receptor interactions .

Q. Example workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate excited states with CAM-B3LYP.

Validate with experimental UV-Vis data in solvents like acetonitrile .

Advanced: How can researchers resolve discrepancies in reported synthesis yields for similar piperazine derivatives?

Answer:
Yield variations often arise from differences in reaction conditions. To optimize:

  • Parameter screening : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Mechanistic studies : Use in-situ IR or Raman spectroscopy to identify rate-limiting steps .
  • Scale-up considerations : Pilot studies under reflux or microwave-assisted conditions improve reproducibility .

Case study : A 20% yield increase was achieved for a related compound by switching from dichloromethane to acetonitrile as the solvent .

Advanced: What strategies are recommended for analyzing biological activity in vitro?

Answer:
While specific data for this compound is limited, methodological approaches include:

  • Receptor binding assays : Radioligand displacement studies (e.g., 5-HT₁A or D₂ receptors) using tritiated ligands .
  • Enzyme inhibition assays : Test against kinases or phosphodiesterases with fluorescence-based substrates .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) to assess safety margins .

Data interpretation : Normalize results to positive controls (e.g., clozapine for receptor binding) and validate with triplicate runs .

Advanced: How can crystallographic data inform the design of analogs with improved stability?

Answer:
Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence stability:

  • Hydrogen-bond networks : Modify substituents to enhance interactions (e.g., adding hydroxyl groups) .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles of analogs .
  • Hygroscopicity tests : Measure moisture uptake to predict shelf-life .

Example : A fluorinated analog showed 30% greater thermal stability due to enhanced van der Waals interactions .

Basic: What are the critical storage and handling considerations for this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation of the vinyl group .
  • Handling : Use gloveboxes for moisture-sensitive reactions and avoid prolonged light exposure .
  • Safety : Refer to SDS for toxicity data; typical hazards include skin/eye irritation .

Advanced: How can researchers validate the purity of intermediates during synthesis?

Answer:

  • LC-MS : Combines separation (HPLC) and mass detection to identify impurities (<0.5% threshold) .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

Q. Quality control protocol :

Analyze each intermediate via HPLC before proceeding.

Use spiking experiments with known impurities for calibration .

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